molecular formula C8H12O2 B3053502 2(5H)-Furanone, 4-butyl- CAS No. 54145-06-1

2(5H)-Furanone, 4-butyl-

Cat. No.: B3053502
CAS No.: 54145-06-1
M. Wt: 140.18 g/mol
InChI Key: MMXNTLLNORTDIH-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-butyl- is a heterocyclic organic compound with a furanone ring structure It is characterized by the presence of a butyl group attached to the fourth carbon of the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of furanone derivatives. For example, the reaction of 2(5H)-furanone with butyl bromide in the presence of a base such as potassium carbonate can yield 2(5H)-Furanone, 4-butyl-. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 4-butyl- often involves large-scale alkylation reactions using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 4-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under appropriate conditions.

Major Products:

    Oxidation: Butyl-substituted carboxylic acids or ketones.

    Reduction: Dihydro-2(5H)-furanone derivatives.

    Substitution: Various alkyl or aryl-substituted furanones.

Scientific Research Applications

2(5H)-Furanone, 4-butyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-butyl- involves its interaction with various molecular targets. The furanone ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 2(5H)-Furanone, 4-methyl-
  • 2(5H)-Furanone, 4-ethyl-
  • 2(5H)-Furanone, 4-propyl-

Comparison: 2(5H)-Furanone, 4-butyl- is unique due to the longer butyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and industrial applications due to the increased hydrophobicity and steric effects.

Properties

IUPAC Name

3-butyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-7-5-8(9)10-6-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNTLLNORTDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467154
Record name 2(5H)-Furanone, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54145-06-1
Record name 2(5H)-Furanone, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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